molecular formula C8H5N3O3 B7728430 6-nitro-1H-quinazolin-4-one

6-nitro-1H-quinazolin-4-one

Cat. No.: B7728430
M. Wt: 191.14 g/mol
InChI Key: MOBNCKURXDGQCB-UHFFFAOYSA-N
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Description

6-nitro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then nitrated using a nitriding compound to introduce the nitro group at the 6-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst.

    Nitrating Agents: Concentrated nitric acid, sulfuric acid.

    Substituting Agents: Amines, thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-nitro-1H-quinazolin-4-one varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-1H-quinazolin-4-one is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical entities .

Properties

IUPAC Name

6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNCKURXDGQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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